2-(But-2-yn-1-yl)cycloheptan-1-ol
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Overview
Description
2-(But-2-yn-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H18O. It is characterized by a cycloheptane ring substituted with a but-2-yn-1-yl group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)cycloheptan-1-ol typically involves the alkylation of cycloheptanone with a suitable alkyne. One common method is the reaction of cycloheptanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)cycloheptan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-(But-2-yn-1-yl)cycloheptanone.
Reduction: Formation of 2-(But-2-en-1-yl)cycloheptan-1-ol or 2-(Butyl)cycloheptan-1-ol.
Substitution: Formation of 2-(But-2-yn-1-yl)cycloheptyl chloride or bromide.
Scientific Research Applications
2-(But-2-yn-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)cycloheptan-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and alkyne groups, which can participate in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(But-2-yn-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
2-(But-2-yn-1-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
2-(But-2-yn-1-yl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.
Uniqueness
2-(But-2-yn-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. These differences can influence the compound’s reactivity, stability, and interactions in various applications.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-but-2-ynylcycloheptan-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-7-10-8-5-4-6-9-11(10)12/h10-12H,4-9H2,1H3 |
InChI Key |
XDUCXSBJFBHVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1CCCCCC1O |
Origin of Product |
United States |
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